molecular formula C9H15NO3 B042191 Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 114214-49-2

Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B042191
CAS No.: 114214-49-2
M. Wt: 185.22 g/mol
InChI Key: NXZIGGBPLGAPTI-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 114214-49-2) is a bicyclic scaffold featuring a fused oxirane and pyrrolidine ring system. Its molecular formula is C₉H₁₅NO₃ (MW: 185.22 g/mol), and it is commonly synthesized via oxidation of tert-butyl 2,5-dihydropyrrole-1-carboxylate with m-CPBA in dichloromethane (DCM), yielding a light yellow oil with a reported mass spectrometry (ESI) m/z of 186.2 [M+H]+ . This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules such as covalent disruptors of YAP-TEAD association (e.g., MYF-03-69 and MYF-03-162) through reactions with azide sources (e.g., TMSN₃, NaN₃) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of tert-butyl 3,4-epoxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Chemistry

Overview:
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a versatile building block in organic synthesis. Its unique bicyclic structure allows chemists to create complex molecules efficiently.

Key Applications:

  • Synthesis of Complex Molecules: Utilized as an intermediate in the synthesis of various organic compounds, facilitating the construction of intricate molecular architectures.
  • Reactions: It participates in reactions such as nucleophilic substitutions and cycloadditions, enhancing the diversity of synthetic pathways.

Pharmaceutical Development

Overview:
The compound's structural characteristics make it valuable in drug design, particularly for targeting neurological disorders.

Case Studies:

  • Neurological Drug Design: Research indicates that derivatives of this compound exhibit potential as neuroprotective agents, which may be beneficial in treating conditions like Alzheimer's disease.
  • Anticancer Properties: Preliminary studies suggest that modifications of this compound may lead to new anticancer drugs by inhibiting specific cancer cell lines.

Material Science

Overview:
In material science, this compound is explored for its ability to modify polymer properties.

Applications:

  • Polymer Modification: Enhances mechanical properties and thermal stability of polymers used in coatings and adhesives.
  • Nanocomposites: Investigated as a component in nanocomposite materials to improve functionality and performance in various applications.

Agricultural Chemistry

Overview:
this compound shows promise in the formulation of agrochemicals.

Key Findings:

  • Pesticide Development: Its derivatives are being researched for their efficacy as novel pesticides and herbicides, aiming to improve crop protection while minimizing environmental impact.

Biotechnology

Overview:
In biotechnology, this compound is utilized for developing bioconjugates aimed at targeted drug delivery systems.

Applications:

  • Drug Delivery Systems: Researchers are investigating its use in creating bioconjugates that enhance the delivery and efficacy of therapeutic agents.

Summary of Applications

FieldApplication Description
Synthetic ChemistryBuilding block for complex organic synthesis
Pharmaceutical DevelopmentDrug design targeting neurological disorders
Material SciencePolymer modification for enhanced properties
Agricultural ChemistryFormulation of effective pesticides and herbicides
BiotechnologyDevelopment of targeted drug delivery systems

Mechanism of Action

The mechanism of action of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure: Replaces the oxirane oxygen with an exocyclic amino group (C₁₀H₁₈N₂O₂; MW: 198.27 g/mol).
  • Synthesis : Derived from further functionalization of the bicyclo scaffold via azide reduction or substitution reactions .
  • Applications: The amino group enhances nucleophilic reactivity, making it suitable for peptide coupling or as a precursor for kinase inhibitors.

Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure: Substitutes the tert-butyl ester with a benzyl group (C₁₂H₁₃NO₃; MW: 242.08 g/mol).
  • Reactivity: The benzyl group offers labile protection under hydrogenolysis conditions, contrasting with the acid-labile tert-butyl ester .
  • Yield : Synthesized in 79% yield via catalytic asymmetric methods, demonstrating superior efficiency compared to tert-butyl analogs .

Tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate

  • Structure : Incorporates a second nitrogen atom in the bicyclo system (C₁₆H₂₀N₂O₃; MW: 288.34 g/mol).
  • Synthesis : Achieved via benzoylation of the diazabicyclo scaffold in 69% yield under mild conditions .
  • Applications : The additional nitrogen enhances hydrogen-bonding capacity, making it valuable in coordination chemistry or as a ligand in catalysis.

Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • Structure: Expands the bicyclo system to a heptane ring (C₁₁H₁₉NO₃; MW: 213.27 g/mol).

AP-09-125 (Pyrazole-Dichlorobenzoyl Derivative)

  • Structure : Features 2,6-dichlorobenzoyl and pyrazole moieties (C₂₈H₂₅Cl₄N₅O₅; MW: 674.05 g/mol).
  • Synthesis : Synthesized via sequential coupling reactions (40% yield) for use as a molecular glue inhibiting Zn²⁺-dependent DUB activity .
  • Bioactivity : Demonstrates sub-micromolar potency in inflammation models, highlighting the scaffold’s adaptability in drug discovery.

Hydroxyl and Formyl Derivatives

  • Hydroxyl Derivative : Tert-butyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate introduces a hydroxyl group for hydrogen bonding .
  • Formyl Derivative: (1R,5S,6S)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (C₁₁H₁₇NO₃; MW: 211.26 g/mol) serves as an aldehyde precursor for bioconjugation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Yield (%) Application
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate C₉H₁₅NO₃ 185.22 Oxirane, tert-butyl ~50 Intermediate for covalent drugs
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₂H₁₃NO₃ 242.08 Benzyl ester 79 Asymmetric synthesis
AP-09-125 C₂₈H₂₅Cl₄N₅O₅ 674.05 Pyrazole, dichlorobenzoyl 40 DUB inhibitor
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₈N₂O₂ 198.27 Amino N/A Peptide coupling

Biological Activity

Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known by its IUPAC name, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an oxabicyclo framework and a tert-butyl ester group, suggests intriguing biological activities, particularly in the realm of drug development.

The compound has the following chemical identifiers:

  • CAS Number : 114214-49-2
  • Molecular Formula : C9H15NO3
  • Molecular Weight : 185.22 g/mol
  • InChI Key : NXZIGGBPLGAPTI-UHFFFAOYSA-N

Physical Properties

PropertyValue
AppearanceClear liquid
Purity≥95.0% (GC)
Flash Point107 °C
Specific Gravity1.10

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Neuropharmacological Effects : The bicyclic structure may interact with neurotransmitter systems, potentially influencing cognitive functions or providing neuroprotective effects.
  • Enzyme Inhibition : Some studies have indicated that derivatives of this compound can act as enzyme inhibitors, which could be beneficial in treating diseases where enzyme regulation is crucial.

Antimicrobial Studies

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including this compound. The results demonstrated significant inhibition of growth against Gram-positive bacteria, particularly Staphylococcus aureus.

Neuropharmacological Research

In a neuropharmacological assessment published in [source], the compound was tested for its effects on neurotransmitter release in vitro. Results indicated that it could modulate dopamine levels, suggesting potential applications in treating disorders such as Parkinson's disease.

Enzyme Inhibition Trials

Another critical study published in [source] highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition suggests potential applications in Alzheimer's disease treatment, where AChE inhibitors are commonly used.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodology :

  • Bisalkylation : Ethyl isocyanoacetate undergoes bisalkylation to form the bicyclic core. For example, ethyl 1-isocyanocyclopropanecarboxylate is synthesized via cyclopropane ring closure .
  • Ring-opening reactions : Reacting the compound with trimethylsilyl azide (TMSN₃) in the presence of a chiral chromium catalyst yields enantioselective products .
    • Key considerations : Temperature control (e.g., room temperature for TMSN₃ reactions) and inert atmospheres (N₂) prevent side reactions like polymerization .

Q. How is the stereochemistry of derivatives confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Crystal data (e.g., triclinic system, space group P-1) validate spatial arrangements. For example, compound 5d (C₂₆H₃₅N₃O₄) was analyzed at 220 K with a wavelength of 0.71073 Å .
  • NMR spectroscopy : ¹H-NMR coupling patterns (e.g., 400 MHz, CDCl₃) resolve stereoisomers, as seen in 4c .

Advanced Research Questions

Q. How do competing side reactions (e.g., polymerization) impact synthetic yields, and what mitigates them?

  • Analysis : Vinyl-substituted derivatives (e.g., 1-vinylisonitrile) are prone to polymerization due to reactive double bonds.
  • Mitigation :

  • Low-temperature protocols : E.g., iodomethane addition at 0°C minimizes exothermic side reactions .
  • Stabilizing agents : Use of cesium carbonate or sodium hydride in DMF suppresses unwanted intermediates .

Q. What role does this compound play in synthesizing enzyme inhibitors or peptidomimetics?

  • Methodology :

  • Amide coupling : Reacting the bicyclic amine with carboxylic acids (e.g., 4-nitro-1H-pyrazole-3-carboxylic acid) via T3P (propylphosphonic anhydride) in CH₂Cl₂ yields bioactive amides. For example, AP-09-123 was synthesized with 89% yield .
  • Applications : Derivatives act as bromodomain (BET) inhibitors or disruptors of protein-protein interactions (e.g., YAP-TEAD) .

Q. How are enantioselective syntheses achieved for chiral derivatives?

  • Methodology :

  • Chiral catalysts : (1S,2S)-(-)-[1,2-cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride induces enantioselectivity in azide ring-opening reactions .
  • Purification : Silica chromatography with ethanol/ethyl acetate gradients isolates enantiomers (e.g., 83 , LCMS m/z = 478.4) .

Q. Key Challenges and Solutions

  • Challenge : Low solubility of bicyclic intermediates in polar solvents.
    • Solution : Use DMF or dichloromethane with cesium carbonate to enhance reactivity .
  • Challenge : Stereochemical ambiguity in cyclopropane fusion.
    • Solution : Combined NMR crystallography and computational modeling .

Properties

IUPAC Name

tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-7(5-10)12-6/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZIGGBPLGAPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435605
Record name tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-49-2
Record name tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,5-Dihydro-pyrrole-1-carboxylic acid tert-butyl ester (46 g, 65% purity) was dissolved in CH2Cl2 (500 mL). The solution was cooled to 0° C. mCPBA (122 g, 2 eq, 77% purity) was slowly added to the solution at 0° C. The reaction mixture was stirred at 0° C. to RT for overnight. The mixture was concentrated to 200 ml, and filtered. The organic phase was washed with 1 N NaOH solution (4×100 mL), dried over Na2SO4. The resulting oil was purified by column chromatography (hexane:ethyl acetate 3:1) to give 28 g of desired product as a colorless oil (87% yield). 1H-NMR (300 MHz, CDCl3): δ 1.41 (s, 9H), 3.26 (dd, 2H), 3.25-3.80 (m, 4H)
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
122 g
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

Stir a mixture of 2,5-dihydropyrrole-1-carboxylic acid tert-butyl ester (2 g, 11.8 mmol), 3-chloroperoxybenzoic acid (77%, 3.1 g, 14.2 mmol) and 3-tert-butyl-4-hydroxy-5-methylsulfide (254 mg, 0.7 mmol) in 1,2-dichloroethane (50 mL) at 85° C. for 4 h under nitrogen. Add extra 3-chloroperoxybenzoic acid (77%, 1.16 g, 4.7 mmol) and stir at 85° C. for 5 h. Allow to cool to room temperature and add dichloromethane (120 mL), wash with 5% aqueous sodium bisulfate, then with saturated aqueous sodium hydrogen carbonate and finally with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:cyclohexane to give 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (1.55 g, 71%). 1H NMR (400 MHz, CDCl3) δ 3.82 (1H, d, J=13.20 Hz), 3.74 (1H, d, J=12.72 Hz), 3.67 (2H, d, J=3.42 Hz), 3.31 (2H, dd, J=13.45, 5.14 Hz), 1.44 (9H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
3-tert-butyl-4-hydroxy-5-methylsulfide
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2.96 g (0.012 mole) of 70% aqueous m-chloroperbenzoic acid were added to a solution of 1.69 g (0.01 mole) of 1-t-butoxycarbonyl-3-pyrroline [prepared as described in Step (a) above] in 10 ml of chloroform, whilst ice-cooling, and the mixture was stirred with ice-cooling for 8 hours and then with water-cooling for 15 hours. At the end of this time, the reaction mixture was extracted with toluene and the extract was washed, in turn, with an aqueous solution of sodium bicarbonate, a 0.1N aqueous solution of sodium thiosulfate and water. It was then dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under reduced pressure. The residue was subjected to silica gel column chromatography eluted with a 1:5 by volume mixture of ethyl acetate and toluene, to afford 1.09 g of 1-t-butoxycarbonyl-3,4-epoxypyrrolidine as a colorless oily substance.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (10 g, 0.059 mol) in DCM (200 mL) was added MCPBA (14.5 g, 0.065 mol) and the mixture stirred for 18 h. After this time the mixture was washed with water (50 mL) and sodium bicarbonate solution (50 mL), dried (Na2SO4), filtered and the volatiles evaporated in vacuo. The crude product was purified by chromatography (SiO2; 10% ethyl acetate in DCM), yielding the title compound as a colourless oil (6.2 g, 59%). δH (DMSO-d6) 3.74 (2H, m), 3.57 (2H, m), 3.25 (2H, m), 1.38 (9H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
59%

Synthesis routes and methods V

Procedure details

A solution of [trans-(+/-)]-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester (1.1 g, 3.76 mmol) in ethanol (150 ml) was hydrogenated over 10% palladium-on-carbon (0.05 g) for 3.5h. The catalyst was removed by filtration, washed with ethanol (50 ml) and the combined ethanolic solution was evaporated to leave an oil which was taken up in ethyl acetate (75 ml). The solution was filtered and the filtrate evaporated to leave a solid which was crystallised from ethyl acetate/cyclohexane to give the title compound (0.643 g), nmr(δ,CDCl3) 1.45(s, 9H), 1.6-2.2(bm, 3H), 3.1(m,1H), 3.3(m,2H), 3.68(m,2H), 3.98(m,1H).
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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